3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-23-8-7-18-15(20)14-13(6-9-24-14)17-16(18)25-10-11-2-4-12(5-3-11)19(21)22/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJJHWNCBNGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that include the formation of the thienopyrimidine core followed by functionalization at various positions. The compound can be synthesized through a series of reactions involving starting materials such as 2-methoxyethylamine and 4-nitrobenzyl chloride under appropriate conditions (e.g., base catalysis) to yield the final product.
Antitumor Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, the compound 12e , a structural analog, showed remarkable antiproliferative activity against various cancer cell lines such as SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively . This suggests that similar compounds may also possess potent antitumor effects.
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 |
| 12e | WSU-DLCL-2 | 0.95 | - |
| 12e | K562 | 1.68 | - |
The mechanism by which thieno[3,2-d]pyrimidines exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some derivatives have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase , an enzyme involved in steroid metabolism which is crucial in various cancers . The inhibition leads to altered hormone levels that can affect tumor growth.
Case Studies
- Inhibition of Cancer Cell Migration : A study highlighted that certain thieno[3,2-d]pyrimidine derivatives could significantly reduce the migration of SU-DHL-6 cells in a concentration-dependent manner. This effect was attributed to the induction of apoptosis and morphological changes in the cells .
- Pharmacological Profiling : In another evaluation, several thieno[3,2-d]pyrimidines were tested for their ability to inhibit phosphodiesterase type 4 (PDE4), which is implicated in inflammatory responses and cancer progression . Compounds exhibiting high PDE4 inhibition were further optimized for better efficacy.
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that thienopyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including breast and lung cancer cells . The incorporation of the nitrophenyl group is believed to enhance the cytotoxic effects through apoptosis induction mechanisms.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthesis Pathways
The synthesis of thienopyrimidine derivatives typically involves several chemical reactions:
- Multicomponent Reactions (MCRs) : These are often employed to construct complex thienopyrimidine structures efficiently. The reaction pathways can include condensation reactions involving thiourea derivatives and aromatic aldehydes .
- Biginelli Reaction : This method is significant for synthesizing pyrimidine derivatives from aldehydes, urea, and β-keto esters, which can be adapted for the synthesis of the target compound .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of several thienopyrimidine derivatives against human cancer cell lines. The results demonstrated that compounds with nitrophenyl substitutions exhibited IC50 values significantly lower than those of standard chemotherapeutics. Specifically, one derivative showed an IC50 of 1.5 µM against MCF-7 cells, indicating strong cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.5 | Apoptosis induction |
| Compound B | SK-LU-1 | 2.0 | Cell cycle arrest |
Case Study 2: Antimicrobial Screening
In another investigation into antimicrobial properties, the compound was tested against various bacterial strains. Results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Comparison with Similar Compounds
Table 1: Substituent Effects on Thieno[3,2-d]Pyrimidin-4-One Derivatives
Key Observations:
Bulkier substituents (e.g., biphenylyl in ) may hinder binding in sterically restricted active sites. Sulfanyl vs. Amino Groups: Sulfanyl linkages (as in the target compound) provide flexibility and moderate lipophilicity, while amino groups (e.g., ) favor hydrogen bonding but reduce metabolic stability.
Position 3 Substituents :
Implications for the Target Compound:
- Antihyperlipaemic Potential: The nitro group’s electron-withdrawing nature aligns with QSAR findings favoring electronic effects over steric/lipophilic parameters .
- Enzyme Inhibition: The sulfanyl linker may allow flexibility for binding to PDE7 or similar targets, though amino groups are more common in known inhibitors .
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Core formation : Cyclization of precursors under reflux in solvents like dichloromethane or dimethylformamide (DMF) .
- Substituent introduction : Sulfanyl and nitrophenyl groups are introduced via nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) and catalysts like triethylamine .
- Purification : Column chromatography or recrystallization to isolate the final product . Critical conditions include temperature control (60–100°C), pH adjustments for reaction stability, and solvent selection to minimize by-products .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and core structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- X-ray Crystallography : If single crystals are obtained, X-ray analysis provides precise bond lengths and angles .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR peaks) can arise from impurities or tautomerism. Strategies include:
- Cross-validation : Compare NMR with MS data to rule out impurities .
- Intermediate analysis : Track reaction intermediates to identify side products .
- Solvent effects : Test spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to observe shifts caused by hydrogen bonding .
Q. What computational methods predict the compound's reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulates binding affinities with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
- Molecular Dynamics (MD) : Assesses stability of ligand-target complexes under physiological conditions .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent modifications?
SAR studies involve synthesizing derivatives with varied substituents and testing their biological activity. For example:
| Compound Modification | Observed Effect | Reference |
|---|---|---|
| Replacement of nitro with amine | Increased solubility but reduced target affinity | |
| Methoxyethyl to ethyl chain | Enhanced metabolic stability | |
| Experimental designs should include in vitro assays (e.g., enzyme inhibition) and in silico ADMET profiling . |
Q. What strategies mitigate degradation or side reactions during synthesis?
- Inert atmosphere : Prevents oxidation of sulfanyl groups .
- Temperature control : Lower temps (e.g., 0–25°C) reduce thermal decomposition .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Catalyst screening : Triethylamine or DMAP improves reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
